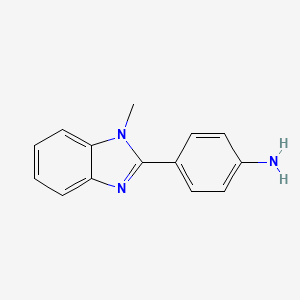

4-(1-methyl-1H-benzimidazol-2-yl)aniline

Description

Broad Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biological Research

The benzimidazole nucleus is a versatile structural motif that has been extensively explored in medicinal chemistry due to its diverse pharmacological activities. ijrpc.comnih.gov Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net This has led to the development of a multitude of benzimidazole-containing drugs with a wide array of therapeutic applications.

The broad spectrum of biological activities associated with benzimidazole derivatives is a testament to their chemical versatility. These compounds have been reported to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties, among others. ijrpc.com The ease of synthesis and the ability to introduce various substituents at different positions of the benzimidazole ring system allow for the fine-tuning of their pharmacological profiles. pnrjournal.com This structural flexibility makes the benzimidazole scaffold a highly attractive starting point for the design and development of new therapeutic agents.

The following table summarizes the diverse pharmacological activities attributed to the benzimidazole scaffold:

| Pharmacological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Anthelmintic | Parasitic Infections |

| Antihypertensive | Cardiovascular Diseases |

| Antiprotozoal | Infectious Diseases |

| Anticonvulsant | Neurology |

| Analgesic | Pain Management |

| Anticoagulant | Hematology |

| Proton Pump Inhibition | Gastroenterology |

The Role of Aniline (B41778) Moieties in Functionalized Benzimidazole Systems

The incorporation of an aniline moiety into the benzimidazole scaffold, particularly at the 2-position, significantly influences the molecule's chemical properties and biological activity. The aniline group, with its amino functionality, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. nih.gov Furthermore, the aromatic nature of the aniline ring can participate in π-π stacking interactions, further enhancing binding affinity to target sites.

Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the aniline ring can dramatically alter the pharmacological profile of the benzimidazole derivative. The introduction of electron-donating or electron-withdrawing groups on the aniline ring can modulate the electronic properties of the entire molecule, affecting its reactivity and biological efficacy. researchgate.net For instance, in the context of anti-inflammatory agents, the presence and position of substituents on the aniline ring of 2-anilinobenzimidazoles have been shown to be critical for their activity.

The amino group of the aniline moiety also serves as a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse functionalities. ijrpc.comresearchgate.net This has been exploited in the development of prodrugs or in the attachment of other pharmacophores to create hybrid molecules with enhanced or dual activities.

Historical Context and Evolution of Research on Benzimidazole-Aniline Compounds

The history of benzimidazole chemistry dates back to the late 19th century, with the first synthesis of the parent compound. However, significant interest in its derivatives, including those bearing an aniline moiety, surged in the mid-20th century with the discovery of the biological importance of the benzimidazole nucleus in vitamin B12. semanticscholar.org Early research primarily focused on the synthesis and exploration of the fundamental chemical properties of these compounds.

The synthesis of 2-substituted benzimidazoles, including 2-phenylbenzimidazoles from aniline derivatives, has been a subject of continuous development. Traditional methods often involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. Over the years, more efficient and milder synthetic protocols have been developed, including microwave-assisted synthesis and the use of various catalysts to improve yields and reduce reaction times.

The evolution of research on benzimidazole-aniline compounds has been driven by the quest for new therapeutic agents. Initial studies often focused on their antimicrobial and anthelmintic properties. As our understanding of molecular biology and disease mechanisms has advanced, the research focus has expanded to include a wider range of therapeutic areas, such as oncology and virology. ijrpc.com

Current Research Landscape and Academic Interest in 4-(1-methyl-1H-benzimidazol-2-yl)aniline and its Structural Analogs

Current research on this compound and its structural analogs is vibrant and multifaceted, with a significant focus on exploring their potential in various therapeutic areas. The methylation at the N-1 position of the benzimidazole ring is a key structural feature that can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Recent studies have investigated derivatives of this compound for a range of biological activities. For example, various derivatives of the parent compound, 4-(1H-benzimidazol-2-yl)aniline, have been synthesized and evaluated for their potential as anti-HCV agents. ijrpc.com The core structure is seen as a valuable scaffold for the development of inhibitors of viral enzymes.

Furthermore, academic interest is directed towards the synthesis and pharmacological evaluation of novel analogs with modified aniline or benzimidazole rings to establish comprehensive structure-activity relationships. Research efforts are also focused on elucidating the mechanisms of action of these compounds at the molecular level. The development of efficient and sustainable synthetic methodologies for these compounds also remains an active area of investigation. The versatility of the this compound scaffold continues to attract the attention of medicinal chemists for the design and discovery of new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWGXVIDMXDJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Spectroscopic and Structural Characterization of 4 1 Methyl 1h Benzimidazol 2 Yl Aniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. For benzimidazole (B57391) derivatives, NMR is crucial for confirming the substitution pattern on both the benzimidazole and aniline (B41778) rings.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-(1H-benzimidazol-2-yl)aniline, the spectrum reveals distinct signals for the protons of the aniline and benzimidazole rings.

For the parent analog, 4-(1H-benzimidazol-2-yl)aniline, a representative ¹H-NMR spectrum recorded in DMSO-d₆ shows several key signals. ijrpc.com A broad singlet for the benzimidazole N-H proton typically appears downfield, around δ 12.46 ppm, which is exchangeable with D₂O. ijrpc.com The protons on the aniline ring appear as two doublets, corresponding to the H2'/H6' protons at approximately δ 6.63 ppm and the H3'/H5' protons at δ 7.79 ppm, indicative of a para-substituted benzene ring. ijrpc.com The protons of the benzimidazole ring (H4, H5, H6, H7) usually appear as multiplets in the region of δ 7.08-7.46 ppm. ijrpc.com The amino group (NH₂) protons of the aniline moiety present as a singlet around δ 5.58 ppm, which is also D₂O exchangeable. ijrpc.com

For the target compound, 4-(1-methyl-1H-benzimidazol-2-yl)aniline, the most significant difference would be the absence of the N-H proton signal and the appearance of a new singlet corresponding to the N-methyl (N-CH₃) protons. Based on data for related N-methylated benzimidazole derivatives, this singlet would be expected to appear in the aliphatic region of the spectrum. For comparison, the N-CH₃ protons in an analog of N,N-dimethylaniline coupled to a benzimidazole ring were observed as a singlet at δ 3.749 ppm. ijpbs.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH (Benzimidazole) | ~12.46 | br. s | ijrpc.com |

| H3', H5' (Aniline) | ~7.79 | d | ijrpc.com |

| H4, H7 (Benzimidazole) | ~7.46 | m | ijrpc.com |

| H5, H6 (Benzimidazole) | ~7.08 | m | ijrpc.com |

| H2', H6' (Aniline) | ~6.63 | d | ijrpc.com |

| NH₂ (Aniline) | ~5.58 | s | ijrpc.com |

¹³C-NMR spectroscopy provides detailed information about the carbon framework of a molecule. For 4-(1H-benzimidazol-2-yl)aniline, the spectrum shows distinct signals for each unique carbon atom in the aromatic rings. In DMSO-d₆, the reported chemical shifts for the parent compound are approximately δ 113.05, 114.14, 123.50, 129.32, 135.78, 151.59, and 152.68 ppm. ijrpc.com The signal around δ 152.68 ppm is typically assigned to the C2 carbon of the benzimidazole ring, which is directly bonded to two nitrogen atoms.

Upon N-methylation to form this compound, a new signal for the methyl carbon would appear in the upfield (aliphatic) region of the spectrum. The chemical shifts of the benzimidazole ring carbons would also be affected. In 1-methyl-benzimidazole, the tautomerism is blocked, leading to distinct signals for all aromatic carbons. nih.govmdpi.com For instance, in 1-methyl-benzimidazole, the C4 and C7 carbons show distinct chemical shifts (δ 119.2 and 110.1 ppm in DMSO-d₆), unlike in the parent benzimidazole where fast proton exchange can lead to averaged signals. mdpi.com A similar effect would be expected for the N-methylated target compound, leading to a more complex aromatic region in the ¹³C-NMR spectrum compared to its non-methylated precursor.

| Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic/Heterocyclic Carbons | 113.05 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 114.14 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 123.50 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 129.32 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 135.78 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 151.59 | ijrpc.com |

| C2 (Benzimidazole) | 152.68 | ijrpc.com |

Computational methods are increasingly used to predict NMR spectra, aiding in structural confirmation and signal assignment. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a powerful tool for calculating the absolute magnetic shieldings of nuclei, which can then be converted into chemical shifts. nih.govrsc.org

This approach has been successfully applied to benzimidazole systems. nih.gov By comparing the experimentally obtained NMR data with the theoretically calculated chemical shifts, researchers can confirm complex molecular structures. nih.gov For N-methylated benzimidazoles, where tautomerism is absent, GIAO calculations can be particularly precise in predicting the distinct chemical shifts for each carbon and proton, helping to resolve ambiguities in spectral assignments. nih.govresearchgate.net The GIAO/DFT method has proven effective in identifying correct regio-isomers, protonation states, and preferred tautomers in solution for various nitrogen-containing heterocycles. rsc.org

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(1H-benzimidazol-2-yl)aniline, the FTIR spectrum (in KBr) exhibits characteristic absorption bands. ijrpc.com

Key vibrational frequencies include a strong band around 3430 cm⁻¹ corresponding to the N-H stretch of the benzimidazole ring, and bands at 3350 and 3217 cm⁻¹ attributed to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group on the aniline ring. ijrpc.com Aromatic C-H stretching vibrations are observed around 3061 cm⁻¹. ijrpc.com The C=N stretching of the imidazole ring and C=C stretching of the aromatic rings appear in the 1629-1605 cm⁻¹ region. ijrpc.com

For this compound, the most notable change in the FTIR spectrum would be the disappearance of the benzimidazole N-H stretching band around 3430 cm⁻¹. The characteristic bands for the aniline NH₂ group and the aromatic C-H, C=N, and C=C stretches would remain. Additionally, new bands corresponding to the C-H stretching and bending vibrations of the methyl group would be expected, typically around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Benzimidazole) | ~3430 | ijrpc.com |

| N-H Stretch (Aniline, asymmetric) | ~3350 | ijrpc.com |

| N-H Stretch (Aniline, symmetric) | ~3217 | ijrpc.com |

| Aromatic C-H Stretch | ~3061 | ijrpc.com |

| C=N / C=C Stretch | ~1629 / ~1605 | ijrpc.com |

Mass Spectrometry for Molecular Connectivity and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For 4-(1H-benzimidazol-2-yl)aniline, the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 209, which corresponds to its molecular weight. ijrpc.com

The fragmentation of benzimidazole derivatives under electron impact (EI) ionization often follows characteristic pathways. The molecular ion is typically the base peak, indicating the stability of the heterocyclic ring system. researchgate.net Common fragmentation processes for benzimidazoles include the sequential loss of hydrogen cyanide (HCN) molecules. researchgate.net For the aniline portion, fragmentation can occur via loss of the amino group or cleavage of the phenyl ring. The fragmentation of aniline itself often produces a characteristic ion at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺). researchgate.net

For this compound (MW = 223.28 g/mol ), the molecular ion peak [M+H]⁺ would be expected at m/z 224. The fragmentation pattern would be influenced by the N-methyl group. A common fragmentation pathway for N-methylated compounds is the loss of a methyl radical (•CH₃), which would lead to a fragment ion at m/z 208. Other fragmentation patterns would likely be similar to the parent compound, involving cleavage of the benzimidazole and aniline rings. Recent studies on 2-benzylbenzimidazole derivatives have identified characteristic product ions resulting from cleavage of the side chains and the benzimidazole core, which provides a model for predicting the fragmentation of the target compound. nih.gov

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 224 | Protonated Molecular Ion |

| [M]⁺• | 223 | Molecular Ion |

| [M-CH₃]⁺ | 208 | Loss of methyl radical |

Electronic Absorption Spectroscopy (UV-Vis) Studies

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For benzimidazole derivatives, UV-Vis spectra typically reveal intense absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment.

Studies on azo dyes derived from the parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, demonstrate the influence of solvent polarity on electronic transitions, a phenomenon known as solvatochromism. tubitak.gov.tr The UV-Vis spectra of these dyes were recorded in thirteen different solvents, revealing shifts in the absorption bands that correlate with solvent properties. tubitak.gov.tr This behavior is critical for applications in materials science and as sensors. For instance, the tautomerism of novel azo dyes derived from 4-(1H-benzo[d]imidazol-2-yl)aniline has been investigated using this method. tubitak.gov.tr

The table below presents the absorption maxima for a representative azo dye analog in various solvents, illustrating the solvatochromic effect.

Table 1: UV-Vis Absorption Maxima (λmax) of an Azo Dye Derived from 4-(1H-benzo[d]imidazol-2-yl)aniline in Various Solvents

| Solvent | λmax (nm) |

|---|---|

| Cyclohexane | 415 |

| Carbon Tetrachloride | 428 |

| 1,4-Dioxane | 433 |

| Toluene | 434 |

| Benzene | 437 |

| Chloroform | 442 |

| Dichloromethane | 442 |

| Acetone | 442 |

| N,N-Dimethylformamide | 450 |

| Acetonitrile | 438 |

| 2-Propanol | 441 |

| Ethanol (B145695) | 441 |

Data sourced from a study on a closely related analog to illustrate the principles of UV-Vis analysis for this class of compounds. tubitak.gov.tr

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a single crystal. While a crystal structure for this compound itself is not publicly available, data from its close analogs and isomers, such as metal complexes of 2-(1H-benzimidazol-2-yl)aniline, offer significant structural insights into the core benzimidazole-aniline framework. nih.govnih.govnih.gov

In a mononuclear zinc(II) complex, [ZnCl2(C13H11N3)], the ligand 2-(1H-benzimidazol-2-yl)aniline coordinates to the metal center in a bidentate fashion through an imidazole nitrogen and the amino nitrogen. nih.govnih.gov The Zn(II) ion adopts a distorted tetrahedral geometry. nih.govnih.gov A key structural feature is the dihedral angle between the benzimidazole and the aniline rings, which is reported to be 9.57(1)° in one complex and 18.24(8)° in another solvated form, indicating that the two ring systems are not coplanar. nih.govnih.gov This twisting is a common feature in 2-arylbenzimidazole derivatives. researchgate.net

Similarly, a silver(I) complex with the same ligand shows a distorted square-planar geometry, with the aniline ring twisted by 37.87(6)° from the benzimidazole plane. nih.gov This deviation from planarity has significant implications for the molecule's packing in the crystal lattice and its intermolecular interactions. The crystal structures are often stabilized by a network of hydrogen bonds, such as N—H···Cl or N—H···O interactions, which link the molecules into larger supramolecular assemblies. nih.govnih.gov

Table 2: Crystallographic Data for [ZnCl2(C13H11N3)]·C3H7NO, an Analog of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | [ZnCl2(C13H11N3)]·C3H7NO |

| Formula Weight (Mr) | 418.61 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.9394 (9) |

| b (Å) | 13.3041 (7) |

| c (Å) | 13.1665 (11) |

| β (°) | 106.140 (7) |

| Volume (V) (ų) | 1840.7 (2) |

| Z | 4 |

| Temperature (K) | 296 |

Data obtained from the crystallographic study of a zinc(II) complex of an isomer, 2-(1H-benzimidazol-2-yl)aniline. nih.gov

Thermal Analysis Techniques (DTA, TGA) for Thermal Behavior Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability of a compound. abo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events like melting or decomposition. abo.fieag.com

For benzimidazole derivatives, thermal stability is an important characteristic. TGA studies on related systems, such as benzimidazole-containing polyimides, show that these structures often exhibit high thermal stability, with decomposition temperatures varying based on the specific molecular structure. researchgate.net In a study on a 2-methylbenzimidazole dithiocarbamate-Pb(II) complex, the TGA/DTA thermogram showed a multi-step decomposition process. researchgate.net The first step, occurring between 90-137 °C, was attributed to the loss of methyl and benzene groups, followed by a second step from 137-217 °C corresponding to the loss of imidazole molecules. researchgate.net

Theoretical studies have suggested that factors like molecular conjugation play a crucial role in the thermal stability of benzimidazole compounds. nih.gov For example, the introduction of methyl groups can increase thermal stability. nih.gov TGA and DTA analyses provide the empirical data to validate such theoretical predictions and to determine the operational temperature limits for materials incorporating these compounds. nih.govnih.gov

Table 3: Thermal Decomposition Stages of a 2-Methylbenzimidazole Dithiocarbamate-Pb(II) Complex

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Attributed Moiety |

|---|---|---|---|

| 1 | 90 - 137 | 17 | Methyl and Benzene Groups |

Data from a representative thermal analysis of a related benzimidazole complex. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is compared against the theoretically calculated percentages based on the proposed molecular formula, serving as a crucial check for purity and compositional integrity following synthesis.

For this compound, the molecular formula is C14H13N3. The calculated elemental composition is C, 75.31%; H, 5.87%; and N, 18.82%. Numerous reports on the synthesis of analogous benzimidazole derivatives provide both calculated and experimentally found elemental analysis values, consistently showing close agreement and thus confirming the successful synthesis of the target structures. nih.govijpbs.comijper.orgijrpc.com

Table 4: Comparison of Calculated and Found Elemental Analysis Data for Analogs of this compound

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | C28H26N6O | Calculated | 72.71 | 5.67 | 18.17 |

| Found | 72.91 | 5.94 | 21.26 | ||

| N-[(1H-benzimidazol-2-yl)-methyl]-4-methoxyaniline | C15H15N3O | Calculated | 71.13 | 5.97 | 16.59 |

| Found | 71.11 | 5.90 | 15.87 | ||

| N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(4-chlorostyryl)aniline | C27H20ClN3 | Calculated | 76.86 | 4.78 | 9.96 |

| Found | 76.72 | 4.69 | 9.72 | ||

| N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(4-hydroxystyryl)aniline | C27H21N3O | Calculated | 80.37 | 5.25 | 10.41 |

Data compiled from published literature on various benzimidazole derivatives to exemplify the application of elemental analysis. nih.govijper.orgijrpc.com

V. Structure Activity Relationship Sar Investigations and Molecular Mechanisms

Design and Synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)aniline Derivatives for SAR Studies

The strategic design and synthesis of derivatives based on the this compound scaffold are crucial for exploring and refining their pharmacological profiles. Synthetic routes often begin with the core precursor, 4-(1H-benzimidazol-2-yl)aniline, which is typically prepared by condensing o-phenylenediamine (B120857) with p-aminobenzoic acid. ijpbs.com Subsequent modifications, such as N-alkylation of the benzimidazole (B57391) ring and substitutions on the aniline (B41778) amino group or the aromatic rings, allow for the generation of a diverse library of analogs for SAR studies.

For instance, a common synthetic strategy involves reacting 4-(1H-benzimidazol-2-yl)aniline with various reagents to introduce new functional groups. ijrpc.com One approach is the reaction with maleic anhydride (B1165640) to yield an α,β-unsaturated carboxylic acid, which can then be cyclized with hydrazine (B178648) derivatives to form pyrazoles. ijrpc.comsemanticscholar.org Another method involves condensation with carbaldehydes to afford Schiff's bases. ijrpc.com These synthetic efforts provide a platform to systematically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to enhance target binding and biological activity.

SAR studies on benzimidazole-aniline derivatives have revealed several key structural motifs that are critical for modulating their biological activity. The substitutions at the N-1 position of the benzimidazole ring, the C-5 and C-6 positions of the benzene ring of the benzimidazole, and modifications of the aniline moiety all significantly influence the compound's potency and selectivity. nih.gov

Substitutions on the Benzimidazole Ring: The presence and nature of substituents on the benzimidazole core are determinant factors for activity. For example, in antiplasmodial benzimidazole derivatives, there is a clear preference for electron-donating groups on the benzimidazole ring (Ring A). nih.govmalariaworld.org Specifically, methyl groups at the 5-position, or even more effectively, at both the 5- and 6-positions (5,6-diMe), enhance activity. nih.govmalariaworld.org

Substitutions on the Aniline Ring: The aniline portion of the molecule (Ring B) is another critical site for modification. For anti-inflammatory activity, an unsubstituted phenyl group or a phenyl ring with electron-withdrawing groups at the 2-position or electron-donating groups at the 4-position can lead to potent compounds. nih.gov For antiplasmodial activity, a pyridine-type ring, such as in picolinamide, is highly favorable, while other modifications tend to reduce efficacy. nih.govmalariaworld.org

Linker Modifications: The nature of the linkage between the benzimidazole core and other moieties is also vital. In a series of antibacterial inhibitors targeting DNA gyrase and topoisomerase IV, a urea linkage was found to be a key structural feature for potent activity. nih.gov

Comparative analyses of analog series provide deeper insights into the SAR of this chemical class. By systematically altering substituents and comparing the resulting biological activities, researchers can map the structural requirements for interacting with specific biological targets.

For example, a study on 2-substituted N-benzyl benzimidazoles as bradykinin B1 receptor antagonists found that adding an acetamide moiety significantly improved activity, with the IC50 value dropping from 3500 nM to 15 nM. Further optimization led to a chloroimidazole derivative with an IC50 of 0.3 nM, highlighting the profound impact of specific substitutions. nih.gov

In the context of antibacterial agents, bis-benzimidazole derivatives have been studied for their activity against DNA gyrase and topoisomerase IV. A comparative analysis suggested that the presence of an ethoxy group and a hydrogen atom at the para and meta positions of a 2-phenyl-bis-benzimidazole derivative favored DNA gyrase inhibition. crsubscription.com Conversely, an amino group and a hydrogen atom at the same positions resulted in better topoisomerase IV inhibitory activity, demonstrating how subtle electronic and steric changes can shift target preference. crsubscription.com

Mechanistic Probes of Interactions with Biomolecules (in vitro and in silico)

Understanding the molecular mechanisms by which this compound derivatives exert their effects is essential for rational drug design. In vitro enzyme assays and in silico molecular docking studies are powerful tools used to probe the interactions between these compounds and their biological targets.

The benzimidazole-aniline scaffold has proven to be a versatile framework for developing potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

One notable example is a derivative featuring a 2-anilino-4-(benzimidazol-2-yl)-pyrimidine backbone, which was identified as a multi-kinase inhibitor. nih.gov This compound demonstrated significant inhibitory activity against several key kinases involved in cell proliferation and angiogenesis. nih.govnih.gov Molecular docking studies suggest that such compounds can bind effectively within the ATP-binding site of these kinases. nih.gov

| Kinase Target | IC50 (µM) | Reference |

| FAK | 3.4 | nih.gov |

| Aurora B | 6.0 | nih.gov |

| PLK1 | 1.2 | nih.gov |

| VEGF-R2 | 7.2 | nih.gov |

Derivatives of the benzimidazole-aniline scaffold also target enzymes essential for DNA replication and repair, making them effective antibacterial and anticancer agents.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are well-validated targets for antibiotics. A class of benzimidazole ureas has been developed as potent, dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. nih.gov These synthetic inhibitors bind to the ATP sites of the enzymes. nih.gov SAR studies have shown that the specific nature of the urea substituent and its connection to the benzimidazole core are critical for potent antibacterial activity against a wide spectrum of pathogens. nih.gov Some bis-benzimidazole derivatives have demonstrated IC50 values in the range of 5-10 µM for DNA gyrase and 15-70 µM for topoisomerase IV. crsubscription.com

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. benthamscience.com PARP inhibitors are a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzimidazole carboxamide scaffold is the basis for a highly effective series of PARP-1 inhibitors. nih.gov The amide group mimics the natural substrate (nicotinamide) and forms key hydrogen bonds in the PARP-1 active site. nih.gov These efforts have led to the identification of potent preclinical candidates, such as 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which exhibits a Ki of 8 nM against the PARP-1 enzyme.

Direct Interactions with DNA and Other Biopolymers

Benzimidazole derivatives, including structures related to this compound, are well-documented for their ability to interact directly with DNA. researchgate.net This interaction is a primary mechanism for their anticancer and antimicrobial activities, as it can disrupt DNA replication and transcription. researchgate.net The binding can occur through several distinct modes, largely dictated by the specific structure and substitution pattern of the benzimidazole compound. nih.gov

Minor Groove Binding: A predominant mode of interaction is binding to the minor groove of the DNA double helix. researchgate.net These compounds, often referred to as DNA minor groove binders (MGBs), typically possess an elongated and curved shape that allows them to fit snugly within the groove. nih.gov They show a preference for AT-rich sequences. The interaction is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds between the benzimidazole molecule and the floor of the DNA groove. nih.gov In some cases, the binding process involves an "induced fit" mechanism, where the benzimidazole derivative undergoes a conformational change upon binding to optimize its interaction with the DNA. nih.gov This strong and sequence-selective binding can interfere with the processes of replication and transcription. acs.org

Intercalation: Another significant binding mode is intercalation, where the planar aromatic ring system of the benzimidazole derivative inserts itself between the base pairs of the DNA helix. researchgate.netnih.gov This mode of binding requires a planar structure and leads to a distortion of the DNA backbone, causing it to unwind and lengthen. This disruption can inhibit the function of enzymes like topoisomerases and DNA polymerases.

Mixed-Mode Binding: Some complex benzimidazole derivatives, such as terbenzimidazoles, have been shown to exhibit "mixed" binding properties, demonstrating characteristics of both minor groove binding and intercalation. nyu.edu This dual interaction can lead to enhanced DNA affinity and potent biological activity, including the inhibition of topoisomerase I. nyu.edu

| Derivative Type | Primary DNA Interaction Mode | Preferred DNA Sequence | Consequence of Binding |

| Dicationic Diamidines | Minor Groove Binding | AT-rich regions nih.gov | Inhibition of nucleic acid synthesis researchgate.net |

| Planar Polyaromatics | Intercalation | G-C or A-T (less specific) | DNA unwinding, inhibition of topoisomerases nih.gov |

| Terbenzimidazoles | Mixed (Groove Binding & Intercalation) | Poly(dA)•poly(dT) nyu.edu | Enhanced DNA thermal stability, topoisomerase I poisoning nyu.edu |

| Pyrrolo[1,2-a]benzimidazoles | Alkylation / Cleavage | G + A bases | Reductively activated cleavage of DNA backbone researchgate.net |

Receptor Binding and Modulation (e.g., Angiotensin II receptors, cannabinoid receptors, TRPV-1, bradykinin receptors)

The structural versatility of the benzimidazole nucleus allows it to serve as a privileged scaffold for interacting with various protein receptors, leading to their modulation. nih.govresearchgate.net SAR studies have guided the modification of the benzimidazole core to achieve high affinity and selectivity for specific receptor targets. nih.gov

Angiotensin II Receptors: Certain benzimidazole derivatives are potent antagonists of the Angiotensin II Type 1 (AT1) receptor. nih.gov Compounds like candesartan, which features a benzimidazole-7-carboxylic acid core, effectively block the receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure. The development of prodrugs for these acidic benzimidazoles has been a key strategy to improve their oral bioavailability. nih.gov

Cannabinoid Receptors: The benzimidazole scaffold has been utilized to develop antagonists for cannabinoid receptors. SAR studies indicate that substitutions at the C5 position, such as with carboxamide or sulfonyl groups, are crucial for achieving potent antagonism at these receptors. nih.gov

TRPV-1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel involved in pain and inflammation, is a significant target for benzimidazole derivatives. nih.govmdpi.com These compounds can act as potent antagonists, blocking the activation of the channel by stimuli like capsaicin or heat. researchgate.netnih.gov For example, 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo-[d]imidazoles have been shown to block capsaicin-induced responses in preclinical models. nih.gov

Bradykinin Receptors: Benzimidazole derivatives have been designed as antagonists of the bradykinin B1 receptor, which is implicated in inflammation and pain. nih.gov SAR exploration revealed that specific substitutions, such as a diarylamine at the C2 position and a carboxamide at the C3 position, are key for high-affinity antagonism. Further optimization of these moieties has led to compounds with nanomolar potency. nih.gov

| Receptor Target | Type of Modulation | Key Structural Features of Benzimidazole Derivative | Example/Finding |

| Angiotensin II (AT1) | Antagonist | Benzimidazole-7-carboxylic acid nih.gov | Blocks vasoconstriction, used as antihypertensives. |

| Cannabinoid (CB) | Antagonist | C5-carboxamide or C5-sulfonyl substitution nih.gov | Modulates endocannabinoid system signaling. |

| TRPV-1 Channel | Antagonist | 2-(4-pyridin-2-ylpiperazin-1-yl) moiety nih.gov | Blocks capsaicin- and heat-induced channel activation. nih.gov |

| Bradykinin B1 | Antagonist | C2-diarylamine and C3-carboxamide substitution nih.gov | Inhibits inflammatory and pain signaling pathways. |

Photochemical Pathways and Excited State Behavior of Benzimidazole Derivatives

The interaction of benzimidazole derivatives with ultraviolet (UV) light can induce a range of photochemical reactions, leading to the formation of new chemical species. Understanding these pathways is crucial for applications in photochemistry, materials science, and for assessing the photostability of benzimidazole-based drugs and UV filters. mdpi.com

Investigations of H-atom Loss and Dehydrodimerization Processes

Upon absorption of UV radiation, a primary photochemical pathway for benzimidazole involves the cleavage of the N-H bond in the imidazole ring. acs.orgnih.gov This homolytic cleavage results in the formation of a benzimidazolyl radical and a hydrogen atom. This process is a key step in what is known as "fixed-ring" photochemistry. acs.org

In solution, particularly in the presence of air, the highly reactive benzimidazolyl radicals can subsequently combine. nih.gov This recombination often leads to the formation of unsymmetrical dehydrodimers, which have been identified as major photoproducts during the photolysis of benzimidazole in various solvents. acs.orgnih.gov The specific nature of the dimer can depend on the reaction conditions and the substitution pattern of the initial benzimidazole.

Phototransformation Mechanisms and Products

The photochemistry of benzimidazole is complex, proceeding through multiple competing pathways beyond simple dimerization. acs.org Research has identified two main reaction channels:

Fixed-Ring Isomerization: This pathway is initiated by the N-H bond cleavage. The resulting H-atom can recombine with the benzimidazolyl radical at different positions on the ring system. nih.gov While recombination at the nitrogen atoms regenerates the starting material, recombination at carbon atoms (e.g., C4 or C6) can lead to the formation of new, less stable prototropic tautomers, such as 4H- and 6H-benzimidazoles, which have been observed in matrix isolation studies. acs.orgnih.gov

Ring-Opening Isomerization: Analogous to other azoles, benzimidazole can undergo a photochemical ring-opening reaction. This pathway involves the cleavage of the five-membered imidazole ring, typically at a C-N bond, which can be accompanied by a hydrogen atom shift. acs.org This can lead to the formation of open-ring isomers like 2-isocyanoaniline. acs.org

Other observed phototransformations include photohydrolysis, which has been seen for benzimidazole in aqueous solution within a cucurbit nih.govuril host, yielding 2-amino-formanilide. nih.gov Additionally, photochemical rearrangements, such as the phototransposition of N2-substituted indazoles, can be used as a synthetic route to produce N-substituted benzimidazoles. nih.gov

| Photochemical Pathway | Initial Step | Intermediate Species | Major Products |

| H-atom Loss / Dehydrodimerization | N-H bond cleavage acs.org | Benzimidazolyl radical, H-atom nih.gov | Unsymmetrical dehydrodimers acs.org |

| Fixed-Ring Isomerization | N-H bond cleavage nih.gov | Benzimidazolyl radical, H-atom nih.gov | 4H- and 6H-benzimidazole tautomers acs.org |

| Ring-Opening Isomerization | C-N bond cleavage in imidazole ring acs.org | Open-ring radicals (e.g., isocyanoanilinyl) acs.org | 2-Isocyanoaniline acs.org |

| Photohydrolysis | (Host-guest complex) | - | 2-Amino-formanilide nih.gov |

Electronic Excitation and Energy Transfer Dynamics

Upon photoexcitation, benzimidazole derivatives can undergo rapid and efficient excited-state processes, most notably Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This phenomenon is particularly common in 2-substituted benzimidazoles that have a proton-donating group (like a hydroxyl or sulfonamide) positioned to form an intramolecular hydrogen bond with the imidazole nitrogen. nih.govmdpi.com

The process begins with the absorption of a photon, which promotes the molecule from its ground electronic state (often an enol tautomer) to an excited state (enol). In this excited state, the acidity and basicity of the donor and acceptor groups change, facilitating an ultrafast transfer of the proton to form an excited keto tautomer. mdpi.comnih.gov This keto* species then relaxes to its ground state by emitting a photon (fluorescence). mdpi.com

Key characteristics of ESIPT in benzimidazole derivatives include:

Large Stokes Shift: Because the emission occurs from the energetically relaxed keto* tautomer, the fluorescence is significantly red-shifted relative to the absorption, resulting in a large separation between the excitation and emission maxima. mdpi.com

Dual Emission: Under certain conditions, fluorescence can be observed from both the initially excited enol* form and the proton-transferred keto* form, leading to a dual-emission spectrum.

Ultrafast Dynamics: Time-resolved spectroscopic studies have shown that the ESIPT process is extremely fast, occurring on the femtosecond to picosecond timescale. mdpi.comnih.gov For instance, in some bis-benzimidazole derivatives, the ESIPT from the enol* to the keto* state has been measured with a time constant of around 300 fs. mdpi.comnih.gov Subsequent structural relaxations, such as planarization of the molecule, can occur on a slightly slower picosecond timescale. mdpi.com

These unique photophysical properties make ESIPT-capable benzimidazoles valuable as fluorescent probes, sensors, and laser dyes. aip.org

Vi. Advanced Research Applications of 4 1 Methyl 1h Benzimidazol 2 Yl Aniline and Its Analogs

Applications in Chemical Biology as Research Tools

The rigid, planar structure and conjugated π-system of the benzimidazole (B57391) core, present in 4-(1-methyl-1H-benzimidazol-2-yl)aniline and its analogs, make it an excellent fluorophore. This intrinsic fluorescence is sensitive to the local environment, a property that has been extensively exploited in the development of molecular probes and sensors for bio-imaging and analyte detection. nih.govmdpi.com These tools are critical for visualizing and quantifying biological molecules and processes in real-time, providing invaluable insights into cellular function and disease mechanisms.

Analogs of this compound have been engineered as highly selective and sensitive fluorescent probes for various analytes, including metal ions and anions. mdpi.comscispace.com The design of these probes often involves linking the benzimidazole core to a specific recognition unit. The binding of the target analyte to this unit modulates the electronic properties of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). mdpi.com

For instance, a novel benzimidazole-based probe, 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B), was designed for the selective recognition of Cobalt (II) ions. mdpi.com This probe exhibits a "turn-off" fluorescence response upon binding to Co²⁺ due to a Photoinduced Electron Transfer (PET) mechanism. mdpi.com Similarly, another analog, 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol, has been developed as a highly sensitive fluorescent sensor for the determination of cyanide (CN⁻) ions in solution. scispace.comresearchgate.net

The utility of these research tools extends to cellular imaging. The benzimidazole derivative 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) has been investigated as a photostable, low molecular weight fluorescent probe for labeling biological structures. nih.gov When conjugated with proteins like Concanavalin A, it can be used to image yeast cells, demonstrating its potential as a valuable alternative to commercial probes in biomedical research. nih.gov

Table 1: Examples of Benzimidazole Analogs as Fluorescent Probes

| Compound Name | Target Analyte | Sensing Mechanism | Detection Limit | Application Area |

| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B) mdpi.com | Co²⁺ | Fluorescence "Turn-off" (PET) | 3.56 µmol L⁻¹ | Metal Ion Detection |

| 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol scispace.com | CN⁻ | Fluorescence Recognition | 1.2 × 10⁻⁶ M | Anion Detection |

| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) nih.gov | Proteins | Covalent Conjugation/Fluorescence | Not Applicable | Cellular Imaging |

Contributions to Fundamental Heterocyclic Chemistry and Reaction Mechanisms

The synthesis of this compound and its derivatives is rooted in one of the most fundamental and widely studied reactions in heterocyclic chemistry: the Phillips condensation. This reaction typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation). acs.orgresearchgate.net The study of the synthesis of this compound and related compounds provides a practical platform for investigating the intricacies of this important reaction class.

The generally accepted mechanism for benzimidazole formation from the reaction of an o-phenylenediamine with an aldehyde involves several key steps:

Schiff Base Formation: The initial step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then dehydrates to form a Schiff base (an imine). nih.gov

Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered dihydro-benzimidazole ring. nih.gov

Aromatization: The final step is the elimination of two hydrogen atoms (an oxidation reaction) from the dihydro-benzimidazole intermediate to yield the stable, aromatic benzimidazole ring system. nih.gov This step is often the driving force for the reaction and can be facilitated by an oxidizing agent or proceed via air oxidation.

Researchers have explored numerous variations of this synthesis, employing different catalysts and reaction conditions to improve yields, reduce reaction times, and create more environmentally benign processes. researchgate.netnih.gov For example, catalysts such as nano-Fe₂O₃, H₂O₂/TiO₂, and various ionic liquids have been successfully used. nih.gov Studying the synthesis of specifically substituted benzimidazoles, like the target compound, allows chemists to understand how electronic and steric effects of substituents on both the diamine and the aniline-derived aldehyde influence the reaction rate and outcome. The N-methylation to form this compound from its 1H-benzimidazole precursor introduces further questions regarding regioselectivity and the impact of the methyl group on the electronic properties and reactivity of the heterocyclic core.

These mechanistic investigations are not merely academic; they are crucial for the rational design and efficient synthesis of novel benzimidazole derivatives for various applications, including the development of the chemical biology tools discussed previously. nih.govresearchgate.net A thorough understanding of these reaction mechanisms enables chemists to fine-tune molecular structures to achieve desired properties, thus advancing both fundamental chemical knowledge and practical applications.

Q & A

Q. What synthetic routes are recommended for 4-(1-methyl-1H-benzimidazol-2-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method for synthesizing 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-aniline (a structural analog) using a benzimidazole precursor reacted with a substituted aniline derivative under reflux in a polar aprotic solvent (e.g., DMF) . Optimization steps include:

- Catalyst selection : Use of Pd-C (10% wt) for hydrogenation, as demonstrated in .

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.

Yields can vary (e.g., 75% in ), so iterative adjustments to molar ratios, solvent polarity, and reaction time are critical .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the aniline group; C=N stretch at ~1600 cm⁻¹ for benzimidazole) .

- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–7.8 ppm for benzimidazole; δ 6.6–6.9 ppm for aniline) and methyl groups (δ ~3.8 ppm for N-CH₃) .

- Mass spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z 254 [M+1]+ for analogs in ) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages within 0.5% of calculated values) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in crystal structure reports (e.g., unit cell parameters, space groups) may arise from polymorphism or experimental artifacts. To address this:

- Data validation : Cross-check using software like SHELXL () for refinement and WinGX () for symmetry analysis .

- Hydrogen bonding analysis : Apply graph-set analysis () to compare intermolecular interactions (e.g., N-H···N vs. C-H···π) across studies .

- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands if diffraction patterns suggest twinning .

Q. How do steric/electronic effects of the 1-methyl-benzimidazole group influence the compound’s reactivity?

- Methodological Answer : The 1-methyl group introduces steric hindrance and electron-donating effects:

- Steric effects : Use X-ray crystallography () to measure bond angles/distortions (e.g., C-N-C angles in benzimidazole vs. planar aniline) .

- Electronic effects : Compare Hammett σ values via substituent-dependent reaction rates (e.g., nucleophilic aromatic substitution with/without methyl groups) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals .

Q. How can researchers address variability in reported biological activities of structural analogs?

- Methodological Answer : Variability in bioactivity data (e.g., antitumor IC₅₀ values) requires rigorous experimental design:

- Cell line standardization : Use authenticated lines (e.g., MCF-7 in ) and control for passage number .

- Assay conditions : Replicate incubation times (e.g., 7–10 days) and concentrations (0–100 μM) as in .

- SAR studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and correlate with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.